

In-Depth Technical Guide: Ethyl 3-amino-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-amino-1H-indole-2-carboxylate

Cat. No.: B1269152

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-amino-1H-indole-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, and potential biological significance, presented in a format tailored for scientific and research applications.

Chemical Identity and Structure

Ethyl 3-amino-1H-indole-2-carboxylate is an indole derivative characterized by an amino group at the C3 position and an ethyl carboxylate group at the C2 position of the indole ring.

CAS Number: 87223-77-6[1][2]

Molecular Formula: C₁₁H₁₂N₂O₂[1][2]

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Structure: (Note: This is a representative 2D structure. The actual molecule has a three-dimensional conformation.)

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety data for **Ethyl 3-amino-1H-indole-2-carboxylate**. This information is crucial for its handling, storage, and application in experimental settings.

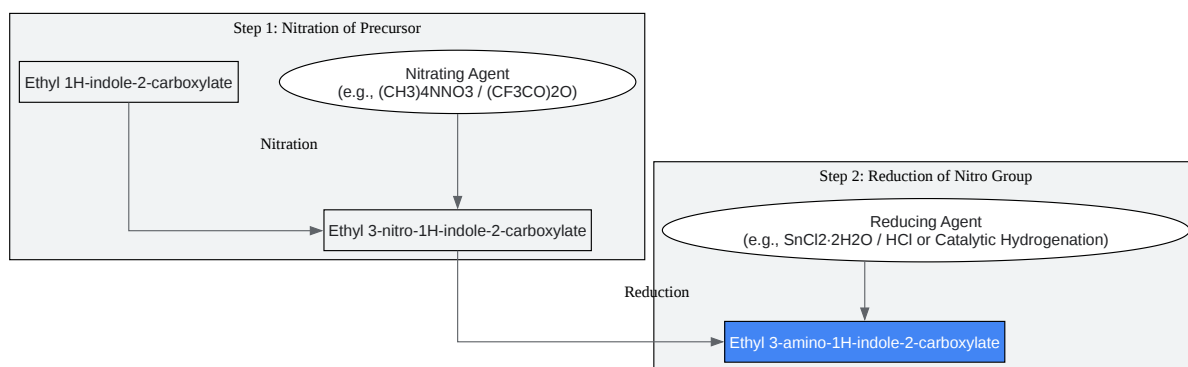
Property	Value	Source
Molecular Weight	204.23 g/mol	[2]
Physical Form	Solid	[1]
Purity	Typically 97-98%	[1][2]
Storage Conditions	2-8°C, sealed in a dry, dark place	[1]
Signal Word	Warning	[1]
Hazard Statements	H302, H315, H319, H332, H335	[1]
Precautionary Statements	P261, P280, P305+P351+P338	[1]

Note: Specific data on melting point, solubility, and pKa for **Ethyl 3-amino-1H-indole-2-carboxylate** are not readily available in the reviewed literature. For reference, the related compound, ethyl indole-2-carboxylate, has a melting point of 122-125 °C.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **Ethyl 3-amino-1H-indole-2-carboxylate** is not extensively documented in readily available literature, a plausible and effective multi-step synthesis can be derived from established methodologies for this class of compounds. The most common approach involves the synthesis of the corresponding 3-nitroindole precursor, followed by its reduction to the 3-aminoindole.

Experimental Workflow: Synthesis via Reduction of a Nitro Intermediate



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Caption: General workflow for the synthesis of **Ethyl 3-amino-1H-indole-2-carboxylate**.

Protocol 1: Synthesis of Ethyl 3-nitro-1H-indole-2-carboxylate

This protocol is adapted from general methods for the regioselective nitration of indoles.[3]

Materials:

- Ethyl 1H-indole-2-carboxylate
- Trifluoroacetic anhydride
- Tetramethylammonium nitrate
- Anhydrous solvent (e.g., Dichloromethane)

Procedure:

- Dissolve Ethyl 1H-indole-2-carboxylate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add trifluoroacetic anhydride, followed by the portion-wise addition of tetramethylammonium nitrate.
- Allow the reaction to stir at a low temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield Ethyl 3-nitro-1H-indole-2-carboxylate.

Protocol 2: Reduction of Ethyl 3-nitro-1H-indole-2-carboxylate

This protocol is based on standard methods for the reduction of aromatic nitro compounds.^[4]

Materials:

- Ethyl 3-nitro-1H-indole-2-carboxylate
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Ethanol

Procedure:

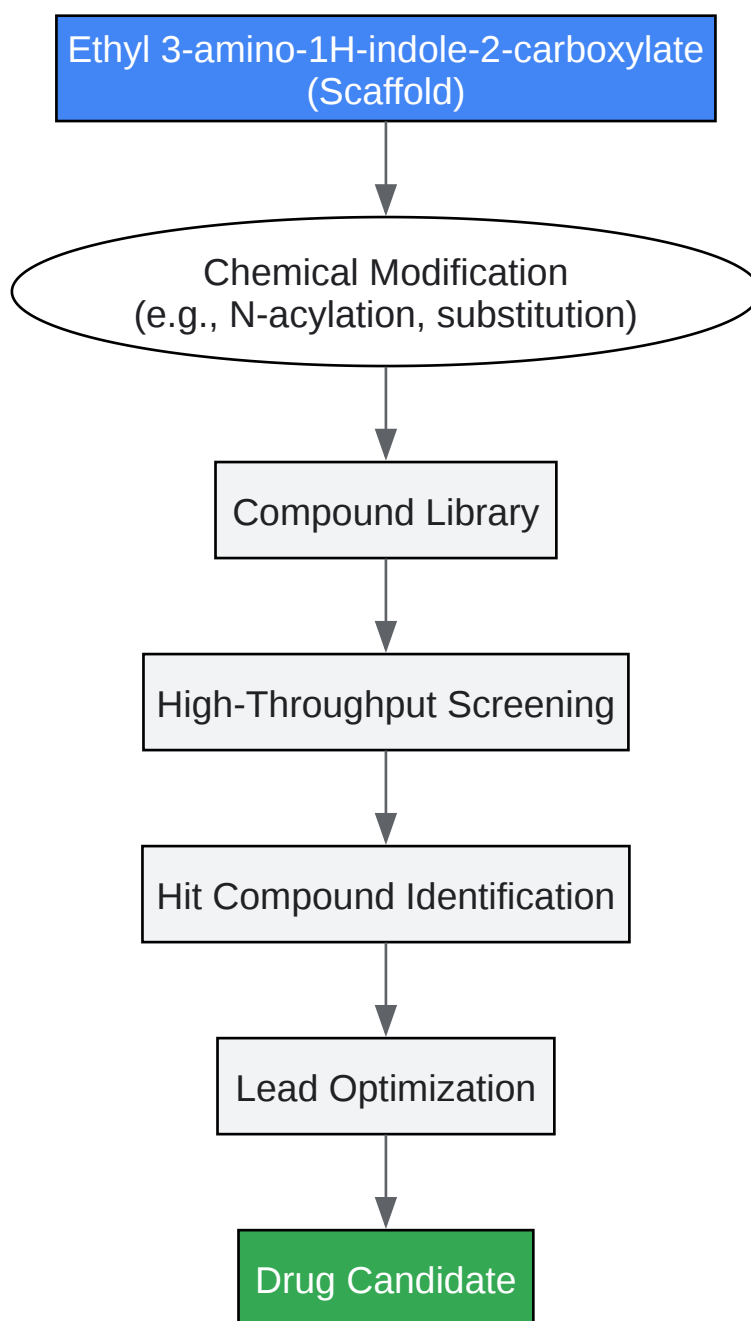
- To a solution of Ethyl 3-nitro-1H-indole-2-carboxylate in ethanol in a round-bottom flask, add stannous chloride dihydrate.
- Carefully add concentrated hydrochloric acid to the mixture.
- Heat the reaction mixture to reflux and monitor its progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Ethyl 3-amino-1H-indole-2-carboxylate**.
- Further purification can be achieved by recrystallization or column chromatography, though it is important to note that 3-aminoindoles can be unstable.^[4]

Biological Activity and Drug Development Potential

Specific biological activity and mechanism of action data for **Ethyl 3-amino-1H-indole-2-carboxylate** are not extensively reported in the current scientific literature. However, the broader class of 3-aminoindole and indole-2-carboxylate derivatives are recognized for their significant potential in drug discovery.

- Kinase Inhibition: 3-amino-substituted indoles are noted as potential specific kinase inhibitors, which could have applications in treating proliferative disorders, inflammation, and neurodegeneration.[5]
- Antiviral Activity: Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[6][7]
- Anti-inflammatory and Anti-allergic Potential: Substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions.[8]
- Anticancer Properties: Indole-2-carboxamides have demonstrated antiproliferative activity against various cancer cell lines.[9]

Given the lack of specific data for the title compound, the following diagram illustrates a conceptual pathway for its potential role as a scaffold in drug discovery, based on the known activities of related compounds.



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Caption: Conceptual workflow for the use of **Ethyl 3-amino-1H-indole-2-carboxylate** in drug discovery.

In summary, while **Ethyl 3-amino-1H-indole-2-carboxylate** is a compound with a well-defined structure, its specific biological functions remain an area for further investigation. Its structural similarity to other biologically active indole derivatives suggests that it is a valuable starting

point for the synthesis of novel therapeutic agents. Researchers are encouraged to explore its potential in various biological assays to uncover its specific mechanisms of action and therapeutic applications.

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References

- 1. Ethyl 3-amino-1H-indole-2-carboxylate | 87223-77-6 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
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